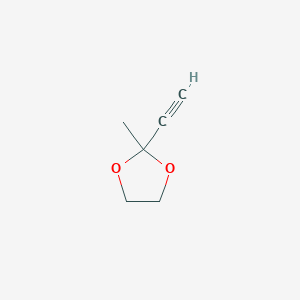

2-Ethynyl-2-methyl-1,3-dioxolane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-ethynyl-2-methyl-1,3-dioxolane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c1-3-6(2)7-4-5-8-6/h1H,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXVIYUYNYOCTPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCCO1)C#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-Ethynyl-2-methyl-1,3-dioxolane

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-2-methyl-1,3-dioxolane is a heterocyclic organic compound with potential applications in various fields of chemical synthesis and pharmaceutical development. Its structure, featuring a protected ketone functionality and a terminal alkyne group, makes it a versatile building block for the introduction of a propargyl moiety in more complex molecules. This guide aims to provide a comprehensive overview of its physicochemical properties, experimental protocols, and relevant chemical data.

It is important to distinguish this compound from its close analogue, 2-Ethyl-2-methyl-1,3-dioxolane. The presence of the ethynyl (carbon-carbon triple bond) group instead of an ethyl (saturated two-carbon chain) group significantly influences the reactivity and properties of the molecule. This guide focuses exclusively on the ethynyl derivative.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| Molecular Formula | C₆H₈O₂ | Calculated |

| Molecular Weight | 112.13 g/mol | Calculated |

| CAS Number | Not assigned | - |

| Boiling Point | Data not available | - |

| Melting Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Expected to be soluble in common organic solvents. | Structural Analogy |

| Appearance | Data not available | - |

Note: The lack of specific experimental data highlights the need for further research to characterize this compound fully.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of this compound are not extensively documented. However, a general synthetic approach can be proposed based on standard organic chemistry reactions.

Proposed Synthesis of this compound

A plausible method for the synthesis of this compound involves the protection of a suitable keto-alkyne. The logical starting material would be 3-butyn-2-one. The ketone functionality can be protected as a dioxolane using ethylene glycol in the presence of an acid catalyst.

Experimental Workflow: Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Determination of Physicochemical Properties: A General Approach

Should a sample of this compound be synthesized, its physicochemical properties could be determined using standard laboratory techniques:

-

Boiling Point: Determined by distillation at atmospheric or reduced pressure.

-

Melting Point: Applicable if the compound is a solid at room temperature, determined using a melting point apparatus.

-

Density: Measured using a pycnometer or a digital density meter.

-

Solubility: Assessed by dissolving a known amount of the compound in various solvents at a specific temperature.

-

Spectroscopic Analysis:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the alkyne C≡C and C-H stretches.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Signaling Pathways and Applications in Drug Development

Currently, there is no specific information available in the scientific literature regarding the involvement of this compound in any biological signaling pathways or its direct application in drug development.

However, as a functionalized alkyne, it holds potential as a building block in medicinal chemistry. Terminal alkynes are valuable for use in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to synthesize more complex molecules, including potential drug candidates.

Logical Relationship: Potential Utility in Drug Discovery

Caption: Potential application of this compound in drug discovery.

Conclusion

This compound is a compound with interesting synthetic potential due to its bifunctional nature. However, a significant gap exists in the literature regarding its experimentally determined physicochemical properties and biological applications. The information presented in this guide is based on theoretical calculations and analogies to similar compounds. Further experimental investigation is necessary to fully characterize this molecule and explore its utility in research and development. Researchers interested in this compound should consider its synthesis and a thorough characterization of its physical and chemical properties as a primary objective.

In-depth Technical Guide: Spectral Data of 2-Ethynyl-2-methyl-1,3-dioxolane

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the spectral data (NMR, IR, MS) for 2-ethynyl-2-methyl-1,3-dioxolane. A comprehensive search of publicly accessible chemical databases and scientific literature was conducted to collate this information. The primary finding is that there is a notable absence of publicly available experimental spectral data for this compound.

This document outlines potential avenues for obtaining the desired spectral data. Furthermore, as a practical alternative for comparative and methodological purposes, a detailed spectral analysis of the closely related compound, 2-ethyl-2-methyl-1,3-dioxolane , is provided. This includes tabulated NMR, IR, and MS data, detailed experimental protocols, and visualizations of the molecular structure and experimental workflows.

Data Availability for this compound

Extensive searches for experimental ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for this compound (CAS Number: 15441-75-5) did not yield any publicly available datasets. While the compound is listed by some chemical suppliers, its spectral characterization does not appear to be published in common databases such as the NIST Chemistry WebBook or the Spectral Database for Organic Compounds (SDBS).

Recommendations for Obtaining Spectral Data:

For researchers requiring the spectral data of this compound, the following approaches are recommended:

-

Direct Analysis: The most reliable method is to purchase the compound from a supplier and perform the desired spectroscopic analyses (NMR, IR, MS).

-

Supplier Inquiry: Contacting the chemical supplier (e.g., Sigma-Aldrich, Manchester Organics) may provide access to their internal quality control spectra, although this is not always guaranteed to be available to the public.

-

Literature Search for Synthesis: A deep dive into synthetic chemistry literature for methodologies that might produce this compound as an intermediate could potentially uncover characterization data within the supporting information of a publication.

Spectral Data of an Analogous Compound: 2-Ethyl-2-methyl-1,3-dioxolane

As a substitute for the unavailable data, this guide provides a comprehensive overview of the spectral data for the structurally similar compound, 2-ethyl-2-methyl-1,3-dioxolane (CAS Number: 126-39-6). This compound differs by the substitution of an ethyl group for the ethynyl group at the C2 position. This substitution will most significantly impact the chemical shifts of the quaternary carbon and adjacent carbons in the ¹³C NMR spectrum, and will result in the absence of the characteristic alkyne stretches in the IR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR) Data for 2-Ethyl-2-methyl-1,3-dioxolane

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.9 | s | 4H | -O-CH₂-CH₂-O- |

| ~1.6 | q | 2H | -CH₂-CH₃ |

| ~1.2 | s | 3H | -C-CH₃ |

| ~0.8 | t | 3H | -CH₂-CH₃ |

¹³C NMR (Carbon NMR) Data for 2-Ethyl-2-methyl-1,3-dioxolane

| Chemical Shift (δ) ppm | Assignment |

| ~109 | C(O)₂ (quaternary) |

| ~64 | -O-CH₂-CH₂-O- |

| ~30 | -CH₂-CH₃ |

| ~24 | -C-CH₃ |

| ~8 | -CH₂-CH₃ |

Infrared (IR) Spectroscopy Data

The IR spectrum of 2-ethyl-2-methyl-1,3-dioxolane is characterized by the following major absorption bands.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2970-2880 | Strong | C-H (alkane) stretching |

| 1460 | Medium | C-H bending |

| 1380 | Medium | C-H bending |

| 1200-1040 | Strong | C-O (acetal) stretching |

Mass Spectrometry (MS) Data

The electron ionization (EI) mass spectrum of 2-ethyl-2-methyl-1,3-dioxolane shows a molecular ion peak and several characteristic fragment ions.[1][2]

| m/z | Relative Intensity | Assignment |

| 116 | Low | [M]⁺ (Molecular Ion) |

| 101 | High | [M - CH₃]⁺ |

| 87 | High | [M - C₂H₅]⁺ |

| 57 | Medium | [C₄H₉]⁺ |

| 43 | High | [C₃H₇]⁺ or [CH₃CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) in a clean NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), is often added for chemical shift calibration.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the nucleus being observed (e.g., ¹H or ¹³C). The magnetic field is shimmed to achieve homogeneity.

-

Data Acquisition: The sample is placed in the NMR probe. A series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.

-

Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (for a liquid sample):

-

Neat Liquid: A drop of the liquid sample is placed between two IR-transparent salt plates (e.g., NaCl or KBr) to create a thin film.

-

Attenuated Total Reflectance (ATR): A drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

-

Instrument Setup: A background spectrum of the empty sample compartment (or clean salt plates/ATR crystal) is recorded.

-

Data Acquisition: The prepared sample is placed in the instrument's sample holder, and the infrared spectrum is recorded over a specific range (typically 4000-400 cm⁻¹).

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized under high vacuum.

-

Ionization: The gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier or other detector records the abundance of ions at each m/z value, generating the mass spectrum.

Visualizations

Molecular Structure and Functional Groups

The following diagram illustrates the molecular structure of 2-ethyl-2-methyl-1,3-dioxolane and highlights its key functional groups relevant to its spectral properties.

Caption: Molecular structure of 2-ethyl-2-methyl-1,3-dioxolane.

Experimental Workflow for Spectral Analysis

This diagram outlines the general workflow for obtaining and analyzing the spectral data of a chemical compound.

Caption: General workflow for spectroscopic analysis.

References

molecular weight and formula of 2-Ethynyl-2-methyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-2-methyl-1,3-dioxolane is a versatile organic compound of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a protected ketone in the form of a dioxolane ring and a reactive ethynyl group, makes it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and methods for its analysis.

Core Molecular Data

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value |

| Molecular Formula | C₆H₈O₂ |

| Molecular Weight | 112.13 g/mol |

| CAS Number | 15441-75-5 |

Synthesis Protocol

The synthesis of this compound is typically achieved through the protection of a suitable keto-alkyne. A general and effective method involves the acid-catalyzed reaction of 3-butyn-2-one with ethylene glycol.

Materials:

-

3-Butyn-2-one

-

Ethylene glycol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

-

Standard laboratory glassware

-

Rotary evaporator

Experimental Procedure:

-

Reaction Setup: A solution of 3-butyn-2-one and a slight excess of ethylene glycol in toluene is prepared in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

-

Catalysis: A catalytic amount of p-toluenesulfonic acid is added to the solution.

-

Reaction: The mixture is heated to reflux, and the water formed during the reaction is azeotropically removed using the Dean-Stark trap. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature and washed with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Analytical Methods

The purity and identity of synthesized this compound can be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Principle: GC separates the components of the sample, and MS provides information about the molecular weight and fragmentation pattern, allowing for structural elucidation and purity assessment.

-

Typical Conditions: A non-polar capillary column is often used for separation, with a temperature program optimized to resolve the product from any starting materials or byproducts. The mass spectrometer is operated in electron ionization (EI) mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule, confirming the presence of the methyl, dioxolane, and ethynyl protons with characteristic chemical shifts and coupling patterns.

-

¹³C NMR: Shows the number of unique carbon atoms, confirming the presence of the quaternary carbons of the dioxolane ring, the methyl carbon, and the two sp-hybridized carbons of the alkyne.

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

This guide provides essential information for the synthesis and analysis of this compound, a key intermediate for the development of novel therapeutics and complex organic molecules. The provided protocols and data are intended to support researchers in their scientific endeavors.

2-Ethynyl-2-methyl-1,3-dioxolane: An Obscure but Vital Intermediate in Prostaglandin Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-2-methyl-1,3-dioxolane, a heterocyclic organic compound with the chemical formula C₆H₈O₂, holds a niche but significant role in the landscape of complex organic synthesis. While not a widely studied molecule in its own right, its importance emerges as a key building block in the multi-step synthesis of prostaglandins and their analogues. Prostaglandins are a class of physiologically active lipid compounds that play crucial roles in a variety of biological processes, making them and their synthetic derivatives valuable targets in drug discovery and development. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its properties and its pivotal role in synthetic organic chemistry.

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound is not extensively documented in publicly available literature. However, based on its chemical structure, some key properties can be inferred and are summarized in the table below. The dioxolane ring acts as a protecting group for a ketone functionality, a common strategy in organic synthesis to prevent unwanted reactions at a carbonyl group while other parts of a molecule are being modified. The ethynyl group provides a reactive site for various coupling reactions, which is fundamental to its utility in building more complex molecular architectures.

| Property | Value | Source |

| CAS Number | 15441-75-5 | [1] |

| Molecular Formula | C₆H₈O₂ | |

| Molecular Weight | 112.13 g/mol |

Role in Prostaglandin Synthesis: The Corey Lactone Pathway

The primary significance of this compound lies in its application as a precursor in the synthesis of the Corey lactone, a versatile intermediate for the preparation of a wide array of prostaglandins.[2][3][4][5] The synthesis of prostaglandins is a landmark achievement in organic chemistry, and the strategies developed by E.J. Corey and his group remain central to the field.

The general synthetic approach involves the use of this compound to introduce a key side chain onto a cyclopentane core structure. The ethynyl group allows for the formation of a carbon-carbon bond, while the dioxolane protects a ketone that will be revealed later in the synthetic sequence.

Logical Workflow of Prostaglandin Synthesis Involving this compound

Caption: Logical workflow for the synthesis of prostaglandins utilizing this compound.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are scarce in readily accessible scientific literature. Commercial suppliers list the compound, indicating that established synthetic routes exist, though they are often proprietary. The synthesis would likely involve the protection of a 3-butyn-2-one with ethylene glycol under acidic conditions.

Conclusion

This compound serves as a testament to the importance of seemingly simple molecules in the construction of complex and biologically significant targets. While its individual properties are not extensively characterized, its role as a key intermediate in the synthesis of prostaglandins via the Corey lactone pathway solidifies its place in the toolkit of synthetic organic chemists. Further research into optimizing its synthesis and exploring its reactivity could open new avenues for the development of novel therapeutic agents. The lack of detailed public information on its discovery and historical development highlights the often-unseen foundational work that underpins major advancements in medicinal chemistry.

References

- 1. Buy 2,5-bis(3-octylthiophen-2-yl)thiophene (EVT-3242228) | 155166-89-5 [evitachem.com]

- 2. researchgate.net [researchgate.net]

- 3. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN113480506A - Preparation method of corey lactone diol - Google Patents [patents.google.com]

- 5. Pot and time economies in the total synthesis of Corey lactone - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Reactivity and Functional Groups of 2-Ethynyl-2-methyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-2-methyl-1,3-dioxolane is a bifunctional molecule of significant interest in organic synthesis, particularly in the development of complex molecules such as prostaglandins and other bioactive compounds. Its utility stems from the orthogonal reactivity of its two primary functional groups: a terminal alkyne and a dioxolane ketal. The terminal alkyne provides a reactive handle for a variety of carbon-carbon bond-forming reactions, while the dioxolane serves as a robust protecting group for a ketone functionality. This guide provides a comprehensive overview of the synthesis, reactivity, and spectroscopic characterization of this versatile building block, along with detailed experimental protocols for its key transformations.

Core Functional Groups and Their Reactivity

The chemical behavior of this compound is dictated by the interplay of its terminal alkyne and dioxolane functional groups.

-

Terminal Alkyne: The carbon-carbon triple bond is a region of high electron density, making it susceptible to a wide range of chemical transformations. The acidic proton on the terminal alkyne can be readily removed by a strong base to generate a potent nucleophile, an acetylide. This reactivity is central to many of its applications.

-

1,3-Dioxolane (Ketal): The dioxolane group is a cyclic ketal that serves as a protecting group for a methyl ketone. Ketal protecting groups are stable to a variety of reaction conditions, particularly those that are basic, nucleophilic, or involve organometallic reagents. However, they are readily cleaved under acidic conditions to regenerate the parent ketone.

Synthesis of this compound

The most common and practical synthesis of this compound involves the ketalization of 2-methyl-3-butyn-2-ol with ethylene glycol. 2-Methyl-3-butyn-2-ol itself is a readily available starting material produced from the condensation of acetylene and acetone.[1]

Reaction Scheme:

Figure 1: Synthesis of this compound.

Experimental Protocol: Synthesis

Materials:

-

2-Methyl-3-butyn-2-ol

-

Ethylene glycol

-

p-Toluenesulfonic acid (catalytic amount)

-

Toluene

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-methyl-3-butyn-2-ol, ethylene glycol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid in toluene.

-

Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by fractional distillation to afford pure this compound.

Key Reactions and Experimental Protocols

The terminal alkyne of this compound is the primary site of reactivity, enabling its participation in several powerful synthetic transformations.

Sonogashira Coupling

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, providing a direct route to substituted alkynes.[2][3][4] This reaction is a cornerstone of modern organic synthesis for the construction of complex molecular architectures.

Reaction Scheme:

Figure 2: Sonogashira coupling of this compound.

Experimental Protocol: Sonogashira Coupling

Materials:

-

This compound

-

Aryl or vinyl halide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine, diisopropylamine)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl or vinyl halide, the palladium catalyst, and copper(I) iodide.

-

Add the anhydrous solvent and the amine base, and stir the mixture until all solids have dissolved.

-

Add this compound via syringe.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting materials are consumed (monitored by TLC or GC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of "click chemistry," is a highly efficient and regioselective reaction that forms a 1,4-disubstituted 1,2,3-triazole.[5][6][7] This reaction is widely used in drug discovery, materials science, and bioconjugation due to its reliability and broad functional group tolerance.

Reaction Scheme:

Figure 3: Azide-alkyne cycloaddition with this compound.

Experimental Protocol: Click Chemistry

Materials:

-

This compound

-

Organic azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., t-BuOH/H₂O, DMSO)

Procedure:

-

In a reaction vessel, dissolve this compound and the organic azide in the chosen solvent system.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

Add the aqueous solution of copper(II) sulfate to the reaction mixture, followed by the sodium ascorbate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the resulting triazole by column chromatography or recrystallization.

Deprotection of the Dioxolane Ketal

The dioxolane group can be readily removed under acidic conditions to unveil the ketone functionality. This step is typically performed after the desired transformations on the alkyne moiety have been completed. A variety of acidic conditions can be employed, ranging from mild to strong, depending on the sensitivity of the rest of the molecule.

Reaction Scheme:

Figure 4: Deprotection of the dioxolane group.

Experimental Protocol: Deprotection

Materials:

-

Dioxolane-protected compound

-

Aqueous acid (e.g., 1M HCl, dilute H₂SO₄, or a solution of p-toluenesulfonic acid)

-

Solvent (e.g., acetone, THF)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the dioxolane-protected compound in a suitable solvent.

-

Add the aqueous acid solution and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with saturated aqueous sodium bicarbonate.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the resulting ketone by column chromatography or other suitable methods.

Spectroscopic and Physical Data

While specific, experimentally verified spectroscopic data for this compound is not widely available in the public domain, the following table summarizes the expected and reported physical properties.

| Property | Value | Reference |

| CAS Number | 15441-75-5 | |

| Molecular Formula | C₆H₈O₂ | |

| Molecular Weight | 112.13 g/mol | |

| Appearance | Colorless liquid (predicted) | |

| Boiling Point | Not reported | |

| Density | Not reported |

Expected Spectroscopic Features:

-

¹H NMR:

-

Singlet for the acetylenic proton (~2.0-3.0 ppm).

-

Singlet for the methyl group (~1.4 ppm).

-

Multiplet for the dioxolane methylene protons (~3.9-4.1 ppm).

-

-

¹³C NMR:

-

Signals for the acetylenic carbons (~70-90 ppm).

-

Signal for the quaternary carbon of the dioxolane (~108-110 ppm).

-

Signal for the dioxolane methylene carbons (~65 ppm).

-

Signal for the methyl carbon (~25 ppm).

-

-

IR Spectroscopy:

-

Sharp, weak absorption for the ≡C-H stretch (~3300 cm⁻¹).

-

Absorption for the C≡C stretch (~2100 cm⁻¹).

-

Strong C-O stretching absorptions for the dioxolane group (~1000-1200 cm⁻¹).

-

Conclusion

This compound is a valuable synthetic intermediate that offers a strategic combination of a reactive terminal alkyne and a stable ketone protecting group. Its participation in robust and high-yielding reactions like the Sonogashira coupling and azide-alkyne cycloaddition makes it a powerful tool for the synthesis of complex organic molecules in pharmaceutical and materials research. The straightforward synthesis and predictable reactivity of its functional groups, coupled with the ability to deprotect the ketone under acidic conditions, provide a versatile platform for the design and execution of intricate synthetic strategies.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. youtube.com [youtube.com]

- 5. broadpharm.com [broadpharm.com]

- 6. interchim.fr [interchim.fr]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Theoretical Analysis of 2-Ethynyl-2-methyl-1,3-dioxolane: A Methodological Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Ethynyl-2-methyl-1,3-dioxolane is a heterocyclic compound of interest due to its potential applications in organic synthesis and as a building block in medicinal chemistry. The presence of the ethynyl group offers a reactive site for various chemical transformations, making it a versatile precursor. Theoretical studies are crucial for understanding the molecule's structural, electronic, and reactive properties, which can guide its synthetic applications and potential biological activity screening. This whitepaper outlines the framework for a comprehensive theoretical investigation of this molecule.

Computational Methodology

A detailed computational protocol is essential for reproducible and accurate theoretical studies. The following outlines a typical workflow for the quantum chemical analysis of this compound.

Geometric Optimization and Vibrational Frequency Analysis

The molecular structure of this compound would be optimized using Density Functional Theory (DFT), a common and reliable method for such calculations.

Protocol:

-

Initial Structure Generation: The initial 3D structure of the molecule is built using molecular modeling software.

-

Computational Method: Geometry optimization is performed using the B3LYP functional with the 6-311++G(d,p) basis set in a computational chemistry software package like Gaussian.

-

Optimization Criteria: The optimization is continued until the forces on the atoms are negligible, and the geometry corresponds to a minimum on the potential energy surface.

-

Frequency Calculation: Following optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

Electronic Properties and Frontier Molecular Orbitals

The electronic characteristics of the molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity.

Protocol:

-

Method: The electronic properties are calculated using the optimized geometry from the previous step.

-

Analysis: The energies of the HOMO and LUMO are determined. The energy gap (ΔE = ELUMO - EHOMO) is calculated to assess the molecule's chemical reactivity and kinetic stability.

-

Visualization: The 3D distributions of the HOMO and LUMO are plotted to identify the regions of the molecule that are most likely to act as electron donors and acceptors, respectively.

Hypothetical Data Presentation

Quantitative data from theoretical studies are best presented in a structured tabular format for clarity and ease of comparison.

Table 1: Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (ethynyl) | 1.21 Å |

| C≡C-H | 1.07 Å | |

| C-O (dioxolane) | 1.43 Å | |

| C-C (methyl) | 1.53 Å | |

| Bond Angle | O-C-O | 105.2° |

| C-C≡C | 178.5° | |

| Dihedral Angle | H-C-C-O | 60.0° |

Note: These are hypothetical values for illustrative purposes.

Table 2: Calculated Thermodynamic and Electronic Properties

| Property | Value | Unit |

| Total Energy | -XXX.XXXX | Hartrees |

| Dipole Moment | X.XX | Debye |

| HOMO Energy | -X.XX | eV |

| LUMO Energy | +X.XX | eV |

| HOMO-LUMO Gap | X.XX | eV |

Note: These are hypothetical values for illustrative purposes.

Visualizations

Diagrams are essential for conveying complex relationships and workflows in theoretical studies.

Computational Workflow

The following diagram illustrates the typical workflow for a theoretical investigation of a small molecule like this compound.

Caption: A typical workflow for computational analysis.

Logical Relationship of Molecular Properties

This diagram shows the logical connections between calculated properties and their implications for the molecule's behavior.

Caption: Relationship between theoretical properties.

Conclusion

While specific theoretical studies on this compound are yet to be published, the methodologies outlined in this whitepaper provide a robust framework for such an investigation. The application of DFT and other computational methods can yield valuable insights into the molecule's geometry, stability, and electronic properties. This information is instrumental for guiding synthetic efforts and for the rational design of new molecules with desired chemical and biological activities. Future research in this area would be highly beneficial to the scientific community.

Analysis of 2-Ethynyl-2-methyl-1,3-dioxolane: A Review of Available Data and General Crystallographic Workflow

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document addresses the request for an in-depth technical guide on the crystal structure analysis of 2-Ethynyl-2-methyl-1,3-dioxolane. Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that as of the date of this publication, the specific crystal structure of this compound has not been publicly reported. Consequently, quantitative crystallographic data and specific experimental protocols for this compound are not available. This guide, therefore, provides a general overview of the methodologies and a standardized workflow typically employed in single-crystal X-ray diffraction analysis, which would be applicable to the analysis of this and similar small molecules, should suitable crystals be obtained in the future.

Current Status of Crystallographic Data for this compound

An extensive search for the crystal structure of this compound (CAS: 15441-75-5) in scholarly articles and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield any specific results. While the compound is commercially available and its use in chemical synthesis is documented, its three-dimensional solid-state structure has not been determined and deposited in the public domain.

While no data exists for the target compound, the crystal structure of a related derivative, 2-dichloromethyl-2-p-nitrophenyl-1,3-dioxolane, has been determined, demonstrating that molecules containing the 1,3-dioxolane moiety are amenable to crystallographic analysis.[1]

General Experimental Protocol for Small Molecule Crystal Structure Analysis

The determination of a small molecule's crystal structure by single-crystal X-ray diffraction involves a series of well-defined steps, from material synthesis and purification to data analysis and structure validation. The following outlines a typical experimental protocol.

2.1. Synthesis and Purification

The initial step involves the synthesis of the target compound, this compound, followed by its purification. High purity is crucial for obtaining high-quality crystals suitable for diffraction studies. Common purification techniques for small organic molecules include:

-

Distillation: For liquid compounds, to separate them from non-volatile impurities.

-

Chromatography: Column chromatography or preparative thin-layer chromatography to separate the target compound from byproducts and starting materials.

-

Recrystallization: To purify solid compounds.

The purity of the compound is typically verified by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

2.2. Crystallization

Growing single crystals of sufficient size and quality is often the most challenging step. For a small molecule like this compound, which is a liquid at room temperature, crystallization would likely be attempted at low temperatures. Common crystallization techniques include:

-

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.

-

Solvent Diffusion (Vapor or Liquid): A solution of the compound is placed in a container, and a miscible "anti-solvent" (in which the compound is less soluble) is allowed to slowly diffuse into the solution.

-

Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and inducing crystallization.

2.3. X-ray Diffraction Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is then cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated in the X-ray beam to collect a complete dataset of diffraction intensities.

2.4. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The positions of the atoms in the unit cell are then determined using computational methods, a process known as structure solution. The initial atomic model is then refined against the experimental data to improve the fit between the calculated and observed diffraction patterns. This refinement process yields the final, precise atomic coordinates, bond lengths, bond angles, and other geometric parameters of the molecule.

Generalized Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow from compound synthesis to the final crystal structure analysis and validation.

References

Methodological & Application

The Synthetic Utility of 2-Ethynyl-2-methyl-1,3-dioxolane: A Versatile Building Block in Organic Chemistry

Introduction

2-Ethynyl-2-methyl-1,3-dioxolane is a valuable bifunctional reagent in modern organic synthesis. Its structure incorporates a terminal alkyne, a versatile functional group for carbon-carbon bond formation, and a dioxolane moiety, which serves as a protecting group for a ketone. This unique combination allows for the sequential introduction of different functionalities into a molecule, making it a key intermediate in the synthesis of complex organic molecules, including prostaglandins and other bioactive compounds.[1] This application note will detail the primary applications of this compound, including its role in Sonogashira coupling and azide-alkyne cycloaddition ("Click Chemistry"), and provide protocols for its use and subsequent deprotection.

Key Applications

The reactivity of this compound is dominated by the chemistry of its terminal alkyne. The dioxolane group is stable under the basic and mild acidic conditions typically employed in the key reactions of the alkyne, such as Sonogashira couplings and copper-catalyzed azide-alkyne cycloadditions.[2]

Sonogashira Coupling

The Sonogashira reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system.[3][4] this compound can be effectively coupled with a variety of aryl and vinyl halides to introduce the protected keto-ethynyl moiety into aromatic and unsaturated systems. This reaction is fundamental in the synthesis of pharmaceuticals and organic materials.[3]

Azide-Alkyne Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility. This compound can readily react with organic azides to form 1,4-disubstituted 1,2,3-triazoles. This reaction is widely used in drug discovery, bioconjugation, and materials science.

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) unless otherwise specified. Solvents should be dried according to standard procedures.

Protocol 1: Sonogashira Coupling of this compound with Iodobenzene

This protocol describes a typical Sonogashira coupling reaction.

Materials:

-

This compound

-

Iodobenzene

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Toluene, anhydrous

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of iodobenzene (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv) in a mixture of toluene (5 mL) and triethylamine (2 mL) is added bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).

-

The reaction mixture is stirred at room temperature for 6 hours, or until TLC analysis indicates complete consumption of the starting materials.

-

The reaction mixture is then quenched by the addition of saturated aqueous ammonium chloride solution (10 mL) and extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the desired coupled product.

Quantitative Data:

| Entry | Aryl Halide | Catalyst Loading (mol%) | Solvent | Base | Time (h) | Yield (%) |

| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ (2), CuI (4) | Toluene/Et₃N | Et₃N | 6 | 85-95 |

| 2 | Bromobenzene | Pd(PPh₃)₄ (5), CuI (10) | THF | Diisopropylamine | 12 | 70-80 |

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines the "click" reaction between this compound and benzyl azide.

Materials:

-

This compound

-

Benzyl azide

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a flask, this compound (1.0 mmol, 1.0 equiv) and benzyl azide (1.0 mmol, 1.0 equiv) are dissolved in a 1:1 mixture of tert-butanol and water (10 mL).

-

To this solution is added a freshly prepared aqueous solution of copper(II) sulfate pentahydrate (0.1 mmol, 10 mol%) and sodium ascorbate (0.2 mmol, 20 mol%).

-

The reaction mixture is stirred vigorously at room temperature for 12 hours.

-

The mixture is diluted with water (10 mL) and extracted with dichloromethane (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the 1,4-disubstituted 1,2,3-triazole.

Quantitative Data:

| Entry | Azide | Catalyst System | Solvent | Time (h) | Yield (%) |

| 1 | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 12 | >95 |

| 2 | Phenyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 12 | >95 |

Protocol 3: Deprotection of the Dioxolane Group

This protocol describes the acidic hydrolysis of the dioxolane to reveal the ketone functionality.

Materials:

-

Dioxolane-protected compound

-

Acetone

-

Water

-

p-Toluenesulfonic acid (p-TsOH) or Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃) solution, saturated

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

The dioxolane-protected compound (1.0 mmol) is dissolved in a mixture of acetone (10 mL) and water (2 mL).

-

A catalytic amount of p-toluenesulfonic acid (0.1 mmol, 10 mol%) or a few drops of concentrated hydrochloric acid is added.

-

The reaction mixture is stirred at room temperature or gently heated to 40-50 °C and monitored by TLC.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The mixture is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give the deprotected ketone.

Quantitative Data:

| Entry | Substrate | Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Sonogashira Product | p-TsOH | 40 | 2-4 | 90-98 |

| 2 | Click Product | HCl (aq) | 25 | 4-6 | 88-95 |

Visualizations

Logical Relationship of this compound in Synthesis

Caption: Synthetic workflow using this compound.

Experimental Workflow for Sonogashira Coupling

Caption: Sonogashira coupling experimental workflow.

Conclusion

This compound is a highly useful and versatile building block in organic synthesis. Its ability to participate in robust carbon-carbon and carbon-heteroatom bond-forming reactions, coupled with the stability of the dioxolane protecting group, allows for the strategic construction of complex molecular architectures. The protocols provided herein offer a starting point for the application of this reagent in the synthesis of a wide range of target molecules in pharmaceutical and materials science research.

References

Application Notes and Protocols: 2-Ethynyl-2-methyl-1,3-dioxolane as a Protecting Group for Alkynes

Disclaimer: The use of 2-ethynyl-2-methyl-1,3-dioxolane as a protecting group for terminal alkynes is not a widely documented or established method in the scientific literature. The following application notes and protocols are presented as a hypothetical guide based on established principles of organic chemistry, particularly the chemistry of 1,3-dioxolanes as protecting groups for carbonyls and the reactions of alkynes. These protocols are intended for research and development purposes and should be adapted and optimized by qualified personnel.

Introduction

In multi-step organic synthesis, the protection of reactive functional groups is a critical strategy to ensure chemoselectivity.[1] Terminal alkynes, with their acidic proton and reactive triple bond, often require protection to prevent unwanted side reactions. While silyl-based protecting groups are most common for alkynes, the exploration of novel protecting group strategies is essential for expanding the synthetic toolbox.[2]

This document explores the hypothetical application of the this compound moiety as a protecting group for a terminal alkyne. In this proposed strategy, the terminal alkyne is incorporated into a more complex, yet stable, functional group. The 1,3-dioxolane structure is well-known for its stability under neutral to basic conditions and its facile cleavage under acidic conditions.[3] This suggests that a protecting group based on this scaffold could offer a unique orthogonality to other protecting groups.

The proposed protection strategy involves the conversion of a terminal alkyne into a methyl ketone, followed by the protection of the ketone as a this compound. Deprotection would then involve the hydrolysis of the dioxolane to regenerate the methyl ketone, which can then be further manipulated or converted back to the terminal alkyne if desired.

Synthesis of 2-Alkynyl-2-methyl-1,3-dioxolanes (Protection Protocol)

The protection of a terminal alkyne (R-C≡CH) is proposed to proceed via a two-step sequence: hydration of the alkyne to form a methyl ketone, followed by ketalization with ethylene glycol.

Step 1: Hydration of the Terminal Alkyne

The Markovnikov hydration of a terminal alkyne yields the corresponding methyl ketone.

General Protocol:

-

To a solution of the terminal alkyne (1.0 equiv) in a mixture of formic acid and water (or other suitable solvent system), add a catalytic amount of a mercury(II) salt (e.g., HgSO₄) or a gold or platinum catalyst.

-

Heat the reaction mixture to the appropriate temperature (typically 60-100 °C) and monitor the reaction by TLC or GC until the starting material is consumed.

-

Upon completion, cool the reaction mixture to room temperature and quench with a suitable reagent (e.g., sodium bicarbonate solution).

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting methyl ketone by column chromatography or distillation.

Step 2: Ketalization to Form the 2-Alkynyl-2-methyl-1,3-dioxolane

The resulting methyl ketone is then protected as a 1,3-dioxolane.[3]

General Protocol:

-

To a solution of the alkynyl methyl ketone (1.0 equiv) in a suitable solvent such as toluene or dichloromethane, add ethylene glycol (1.5-2.0 equiv).

-

Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (PPTS) or pyridinium p-toluenesulfonate (PPTS).[3]

-

Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.[3]

-

Monitor the reaction by TLC or GC.

-

Once the reaction is complete, cool the mixture to room temperature and quench the catalyst with a mild base (e.g., triethylamine or saturated sodium bicarbonate solution).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product, the 2-alkynyl-2-methyl-1,3-dioxolane, by column chromatography or distillation.

Table 1: Hypothetical Protection of Various Terminal Alkynes

| Entry | Substrate (R-C≡CH) | Methyl Ketone Intermediate Yield (%) | Protected Alkyne Yield (%) |

| 1 | Phenylacetylene | 90 | 95 |

| 2 | 1-Octyne | 85 | 92 |

| 3 | Cyclohexylacetylene | 88 | 94 |

Deprotection of 2-Alkynyl-2-methyl-1,3-dioxolanes

The deprotection of the 2-alkynyl-2-methyl-1,3-dioxolane is achieved by acidic hydrolysis to regenerate the alkynyl methyl ketone.[3][4]

General Protocol:

-

Dissolve the 2-alkynyl-2-methyl-1,3-dioxolane (1.0 equiv) in a mixture of a water-miscible solvent (e.g., acetone, THF) and water.

-

Add a catalytic amount of a strong acid, such as hydrochloric acid or sulfuric acid, or a Lewis acid like cerium(III) triflate.[4]

-

Stir the reaction at room temperature or with gentle heating and monitor its progress by TLC or GC.

-

Upon completion, neutralize the acid with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the deprotected alkynyl methyl ketone by column chromatography or distillation.

Table 2: Hypothetical Deprotection Conditions and Yields

| Entry | Protected Alkyne Substrate | Deprotection Conditions | Yield (%) |

| 1 | 2-Methyl-2-phenylethynyl-1,3-dioxolane | 1 M HCl, Acetone/H₂O, rt, 4h | 96 |

| 2 | 2-Hexyl-2-methyl-1,3-dioxolane | p-TsOH, Acetone/H₂O, 50 °C, 2h | 93 |

| 3 | 2-Cyclohexylethynyl-2-methyl-1,3-dioxolane | Ce(OTf)₃, Wet Nitromethane, rt, 1h[4] | 98 |

Stability Profile

The 2-alkynyl-2-methyl-1,3-dioxolane protecting group is expected to be stable to a variety of reaction conditions, providing orthogonality to other protecting groups.

Table 3: Hypothetical Stability of the Protecting Group

| Reagents/Conditions | Stability |

| Basic conditions (e.g., NaOH, NaH, n-BuLi) | Stable |

| Nucleophilic reagents (e.g., Grignard, organolithiums) | Stable |

| Reducing agents (e.g., NaBH₄, LiAlH₄) | Stable |

| Oxidizing agents (e.g., PCC, PDC) | Stable |

| Acidic conditions (e.g., HCl, H₂SO₄, Lewis acids) | Labile |

Visualizing the Workflow

Protection Workflow

Caption: Workflow for the protection of a terminal alkyne.

Deprotection Workflow

Caption: Workflow for the deprotection of the alkyne.

Reaction Schemes

General Protection Scheme

Caption: Reaction scheme for alkyne protection.

General Deprotection Scheme

Caption: Reaction scheme for alkyne deprotection.

References

Applications of 2-Ethynyl-2-methyl-1,3-dioxolane in Click Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethynyl-2-methyl-1,3-dioxolane is a valuable building block in organic synthesis, particularly in the realm of "click chemistry." The presence of a terminal alkyne group allows for its participation in the highly efficient and versatile Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction to form stable 1,2,3-triazole linkages. The 1,3-dioxolane moiety serves as a protecting group for a ketone functionality, which can be deprotected under acidic conditions post-cycloaddition. This dual functionality makes this compound a versatile tool for introducing a latent ketone into a wide array of molecules, a strategy often employed in drug discovery and development for creating bioconjugates, linking pharmacophores, and synthesizing complex molecular architectures.

This document provides detailed application notes and experimental protocols for the use of this compound in click chemistry, targeting researchers and professionals in the field of drug development.

Key Applications

The primary application of this compound in click chemistry revolves around its use as a masked ketone-containing building block. The resulting triazole products can be further manipulated by deprotecting the dioxolane to reveal the ketone, which can then be used for subsequent chemical transformations.

Applications in Drug Discovery and Development:

-

Linker Chemistry: The triazole ring formed through the click reaction is a stable and biocompatible linker, often used to connect different molecular fragments, such as a targeting moiety and a therapeutic agent.[1] The use of this compound allows for the introduction of a ketone handle within the linker for further functionalization.

-

Synthesis of Bioactive Molecules: The 1,2,3-triazole scaffold itself is present in numerous bioactive compounds with a wide range of pharmacological activities, including anti-HIV, antibacterial, and anticancer properties.[1] The ability to introduce a modifiable ketone group via this compound provides a route to novel analogs with potentially enhanced activity.

-

Bioconjugation: Click chemistry is a powerful tool for bioconjugation, enabling the labeling and modification of biomolecules such as peptides, proteins, and nucleic acids under mild, biocompatible conditions.[2][3] this compound can be incorporated into these biomolecules to introduce a ketone group for subsequent specific ligation or imaging applications.

Experimental Protocols

The following protocols provide a general framework for the use of this compound in CuAAC reactions and the subsequent deprotection of the dioxolane group. Optimization of reaction conditions may be necessary depending on the specific substrates and desired outcome.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the reaction of this compound with an organic azide.

Materials:

-

This compound

-

Organic azide (e.g., Benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent (e.g., a mixture of tert-butanol and water, or an alternative green solvent like Cyrene™)[2]

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

In a reaction vessel, dissolve the organic azide (1.0 equivalent) and this compound (1.0-1.2 equivalents) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

-

Prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents).

-

Prepare an aqueous solution of copper(II) sulfate pentahydrate (0.01-0.05 equivalents).

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

-

Upon completion, the reaction mixture can be diluted with water and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford the desired 1,4-disubstituted 1,2,3-triazole.

Quantitative Data:

While specific yield data for the click reaction of this compound is not extensively reported in the provided search results, CuAAC reactions are known for their high efficiency, with yields often exceeding 90%.[4] The table below provides representative yields for CuAAC reactions with various alkynes and azides under different conditions, which can serve as a general reference.

| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Reaction Time | Yield (%) | Reference |

| Phenylacetylene | Benzyl azide | CuI | Cyrene™ | 12 h | 96 | [2] |

| 1-Hexyne | Benzyl azide | CuI | Cyrene™ | 12 h | 92 | [2] |

| Propargyl alcohol | Benzyl azide | CuI | Cyrene™ | 12 h | 89 | [2] |

| Phenylacetylene | Benzyl azide | [(SIMes)CuBr] | Water | 18 h | 86 | [5] |

| Phenylacetylene | Benzyl azide | Cu(I)-tren complex | Toluene | 24 h | 86 | [5] |

Protocol 2: Deprotection of the 1,3-Dioxolane Group

This protocol outlines the acid-catalyzed hydrolysis of the 1,3-dioxolane protecting group to reveal the ketone functionality.

Materials:

-

1,2,3-triazole product from Protocol 1

-

Acid catalyst (e.g., aqueous hydrochloric acid, p-toluenesulfonic acid, Amberlyst-15)[6]

-

Solvent (e.g., acetone, tetrahydrofuran (THF), water)

Procedure:

-

Dissolve the triazole product in a suitable solvent (e.g., acetone or THF).

-

Add the acid catalyst to the solution. The amount of acid and reaction temperature will depend on the chosen catalyst and the stability of the substrate.

-

Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.

-

Once the deprotection is complete, neutralize the acid with a suitable base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting ketone by column chromatography or recrystallization if necessary.

Deprotection Conditions:

The choice of deprotection conditions is crucial to avoid unwanted side reactions. Mild acidic conditions are generally preferred.

| Reagent | Solvent | Temperature | Notes | Reference |

| Aqueous HCl | Acetone/Water | Room Temperature | Standard and effective method. | [6] |

| p-Toluenesulfonic acid | Acetone | Room Temperature | Mild and selective. | [6] |

| Iodine | Wet Acetonitrile | Room Temperature | Neutral conditions, tolerates many functional groups. | [6] |

| Nickel Boride | Methanol | Room Temperature | Reductive deprotection, can also reduce the ketone. | [7] |

Visualizations

Experimental Workflow for Synthesis and Deprotection

Caption: Workflow for the synthesis of a ketone-functionalized triazole.

Logical Relationship of Components in CuAAC

Caption: Key components and their roles in the CuAAC reaction.

Conclusion

This compound is a highly useful and versatile reagent in click chemistry, offering a straightforward method for the introduction of a latent ketone functionality into a variety of molecular scaffolds. The protocols and data presented herein provide a foundation for researchers to employ this building block in their synthetic strategies, particularly in the fields of drug discovery and bioconjugation. The high efficiency and mild conditions of the CuAAC reaction, coupled with the reliable deprotection of the dioxolane group, make this an attractive approach for the synthesis of complex and functionalized molecules.

References

- 1. jetir.org [jetir.org]

- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 7. Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols for 2-Ethynyl-2-methyl-1,3-dioxolane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of 2-Ethynyl-2-methyl-1,3-dioxolane, a versatile building block in organic synthesis. This compound is particularly valuable in the construction of complex molecules, including pharmaceuticals and natural products, due to its dual functionality: a terminal alkyne ready for coupling reactions and a protected ketone in the form of a dioxolane.

I. Overview and Key Applications

This compound serves as a synthetic equivalent of 3-butyn-2-one, with the ketone functionality masked to prevent unwanted side reactions. This protection strategy allows for the selective reaction of the terminal alkyne.

Primary applications include:

-

Sonogashira Cross-Coupling Reactions: The terminal alkyne readily participates in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds. This is a cornerstone of modern organic synthesis for creating complex molecular scaffolds.

-

"Click" Chemistry: The ethynyl group can be utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, which are important pharmacophores.

-

Natural Product Synthesis: It is a key intermediate in the synthesis of various bioactive molecules, such as prostaglandins.[1]

-

Introduction of a Masked Ketone: Following the desired transformations at the alkyne terminus, the dioxolane can be readily hydrolyzed under acidic conditions to reveal the methyl ketone functionality for further elaboration.

II. Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is presented below.

| Property | Value |

| CAS Number | 15441-75-5 |

| Molecular Formula | C₆H₈O₂ |

| Molecular Weight | 112.13 g/mol |

| Boiling Point | Not available |

| Density | Not available |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 1.49 (s, 3H), 2.45 (s, 1H), 4.02-4.09 (m, 4H) |

| ¹³C NMR | Not available |

| IR Spectroscopy | Not available |

| Mass Spectrometry | Not available |

III. Experimental Protocols

A. Synthesis of this compound (Ketalization)

This protocol describes the protection of the ketone in 3-butyn-2-one using ethylene glycol.

Reaction Scheme:

Materials:

-

3-Butyn-2-one

-

Ethylene glycol

-

p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst

-

Toluene

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, condenser, and magnetic stir bar, add 3-butyn-2-one (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq) in toluene.

-

Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

-

Continue heating until no more water is collected, and TLC or GC-MS analysis indicates the complete consumption of the starting ketone.

-

Cool the reaction mixture to room temperature and quench with saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation or flash column chromatography on silica gel to afford this compound.

Expected Yield: Yields for this specific reaction are not widely reported but are expected to be high based on similar ketalization reactions.

B. Sonogashira Cross-Coupling Reaction

This protocol details the coupling of this compound with an aryl halide.

Workflow Diagram:

Materials:

-

This compound

-

Aryl halide (e.g., iodobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

Equipment:

-

Schlenk flask or sealed tube

-

Inert gas supply (e.g., argon or nitrogen)

-

Magnetic stirrer and stir bar

-

Heating plate or oil bath

Procedure:

-

To a Schlenk flask or sealed tube under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and copper(I) iodide (10 mol%).

-

Add the anhydrous solvent, followed by the base (e.g., 2.0 eq of triethylamine).

-

Stir the reaction mixture at room temperature or with heating, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite to remove the catalyst residues.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Quantitative Data for a Representative Sonogashira Coupling:

| Aryl Halide | Alkyne | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Iodobenzene | This compound | Pd(PPh₃)₄ (5) | TEA | THF | 60 | 12 | ~80-95 |

| 4-Iodotoluene | This compound | PdCl₂(PPh₃)₂ (3) | DIPA | DMF | 80 | 8 | ~85-98 |

Note: Yields are illustrative and can vary based on the specific substrates and reaction conditions.

C. Deprotection of the Dioxolane Group (Hydrolysis)

This protocol describes the removal of the dioxolane protecting group to unveil the ketone.

Reaction Scheme:

Materials:

-

Dioxolane-protected compound

-

Acetone

-

Water

-

Acid catalyst (e.g., hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or p-toluenesulfonic acid (p-TsOH))

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Organic solvent for extraction

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

pH paper or meter

Procedure:

-

Dissolve the dioxolane-protected compound in a mixture of acetone and water.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl).

-

Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed. Gentle heating may be required for less reactive substrates.

-

Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the deprotected ketone.

-

Purify the product if necessary.

Logical Relationship Diagram for Protection/Deprotection:

IV. Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

3-Butyn-2-one is a volatile and flammable liquid.

-

Organic solvents are flammable and should be handled with care.

-

Palladium catalysts can be toxic and should be handled with caution.

-

Reactions under pressure (in sealed tubes) should be performed behind a blast shield.

By following these protocols, researchers can effectively utilize this compound in their synthetic endeavors.

References

Application Notes and Protocols: 2-Ethynyl-2-methyl-1,3-dioxolane in Pharmaceutical and Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Ethynyl-2-methyl-1,3-dioxolane as a versatile building block in pharmaceutical and medicinal chemistry. Detailed protocols for its application in common synthetic transformations and data on the biological activity of derived compounds are presented.

Introduction

This compound is a valuable bifunctional reagent in organic synthesis. It incorporates a terminal alkyne, which serves as a handle for a variety of coupling reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry" and Sonogashira coupling. Additionally, the 1,3-dioxolane moiety functions as a protecting group for a methyl ketone. This protecting group is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions to reveal the ketone functionality. This dual reactivity makes this compound a key intermediate in the synthesis of complex bioactive molecules, including prostaglandins and novel heterocyclic compounds with antimicrobial properties.

Key Applications

-

Prostaglandin Synthesis: The terminal alkyne can be elaborated to form the carboxylic acid side chain of prostaglandins, while the protected ketone is a precursor to the hydroxyl group on the cyclopentanone ring.

-

Click Chemistry: The ethynyl group readily participates in CuAAC reactions with azides to form stable 1,2,3-triazole linkages. This is a powerful strategy for the synthesis of novel heterocyclic compounds and for bioconjugation.

-

Sonogashira Coupling: The alkyne can be coupled with aryl or vinyl halides to form more complex carbon skeletons, a common strategy in the synthesis of diverse drug candidates.

Quantitative Data

The following tables summarize representative quantitative data for reactions and biological activities involving derivatives of this compound.

Table 1: Representative Yields for Sonogashira Coupling of Aryl Halides with a Protected Alkyne

| Entry | Aryl Halide | Catalyst System | Solvent | Base | Yield (%) |

| 1 | 4-Iodoanisole | Pd(PPh₃)₄, CuI | THF | Et₃N | 92 |

| 2 | 1-Bromonaphthalene | PdCl₂(PPh₃)₂, CuI | DMF | DIPA | 88 |